



Application Notes and Protocols for Recombinant Human Cathepsin G Expression and Purification

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the expression and purification of recombinant human **Cathepsin G** (CTSG). **Cathepsin G** is a serine protease primarily found in the azurophilic granules of neutrophils and is involved in inflammation, immune responses, and the pathology of various diseases.[1][2] Access to high-purity, active recombinant **Cathepsin G** is crucial for biochemical and structural studies, inhibitor screening, and the development of novel therapeutics.

Introduction

Human **Cathepsin G** is a 255-amino acid preproenzyme that undergoes post-translational modifications to yield a mature, active protease.[3][4] Its expression in recombinant systems can be challenging due to its inherent antimicrobial properties and high isoelectric point (pl of ~12.0).[5] This document outlines strategies for successful expression in various hosts and subsequent purification to homogeneity.

Expression Systems

The choice of expression system is critical for obtaining functional recombinant **Cathepsin G**. The most common systems employed are E. coli, yeast (Pichia pastoris), and mammalian cells. Each system presents distinct advantages and challenges.



Expression Data Summary



Expressi on System	Host Strain	Typical Yield	Purity	Advantag es	Disadvan tages	Referenc e
E. coli	SHuffle® T7 Express	80 ± 2 mg/L (murine)	>90%	High yield, cost- effective, rapid expression.	Potential for inclusion bodies, lack of post- translation al modificatio ns.	[6]
E. coli	Generic	Not specified	>97%	High purity achievable.	Endotoxin contaminati on risk.	[7][8]
Yeast (P. pastoris)	X-33	200 μg/L	Partially Purified	Eukaryotic protein folding, secretion into media.	Low yield, potential for hyperglyco sylation, antifungal activity of CatG.	[5][9]
Mammalia n (Expi293™)	Expi293F	Not specified	High	Proper protein folding and post-translation al modifications.	Higher cost, more complex culture conditions, potential for co- purification of endogenou	[10]



					s proteases.	
Baculoviru s	Not specified	Not specified	Not specified	High expression levels, suitable for complex proteins.	Time- consuming, higher cost than prokaryotic systems.	[11]

Experimental Protocols

Protocol 1: Expression of His-tagged Human Cathepsin G in Pichia pastoris

This protocol is adapted from methodologies describing the expression of modified human **Cathepsin G** in P. pastoris. To circumvent the protein's antifungal activity and facilitate purification, it is expressed as an inactive fusion protein.[5]

- 1. Gene Synthesis and Vector Construction:
- Synthesize the human Cathepsin G gene with codon optimization for P. pastoris.
- Introduce amino acid substitutions (e.g., Arginine to Glutamine) to reduce the pl and remove potential yeast Kex2 protease cleavage sites.[5]
- Clone the modified Cathepsin G gene into a secretion vector like pPICzα, downstream of an N-terminal fusion tag consisting of a 6xHis tag and a cytochrome B5 (CytB5) domain. An enteropeptidase cleavage site should be engineered between the fusion tag and the Cathepsin G sequence for subsequent activation.[5][9]
- 2. P. pastoris Transformation and Screening:
- Linearize the expression vector and transform it into P. pastoris strain X-33 via electroporation.[5]
- Select for Zeocin-resistant colonies and screen for the best-expressing clones by small-scale induction with methanol.



- 3. Fermentation and Protein Expression:
- Inoculate a suitable volume of Buffered Glycerol-complex Medium (BMGY) with the selected clone and grow to a high cell density.
- Induce expression by transferring the cells to Buffered Methanol-complex Medium (BMMY) and adding methanol to a final concentration of 0.5-1.0% every 24 hours for 3-4 days.
- 4. Harvesting:
- Centrifuge the culture to pellet the cells. The secreted recombinant fusion protein will be in the supernatant.

Protocol 2: Purification of His-tagged Human Cathepsin G

This protocol describes the purification of the His-tagged fusion protein from the yeast culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).

- 1. Preparation of Supernatant:
- Clarify the culture supernatant by centrifugation and filtration to remove any remaining cells and debris.
- Concentrate the supernatant and buffer-exchange into an appropriate binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
- 2. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA or other suitable IMAC column with the binding buffer.[5]
- Load the prepared supernatant onto the column.
- Wash the column with several column volumes of binding buffer to remove unbound proteins.
- Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).



- 3. Protein Activation and Further Purification (Optional):
- If active Cathepsin G is required, treat the purified fusion protein with enteropeptidase to cleave off the His-CytB5 tag.
- The active **Cathepsin G** can be further purified from the cleavage reaction mixture by a second round of IMAC (to remove the cleaved tag and any uncleaved fusion protein) followed by size-exclusion or ion-exchange chromatography.

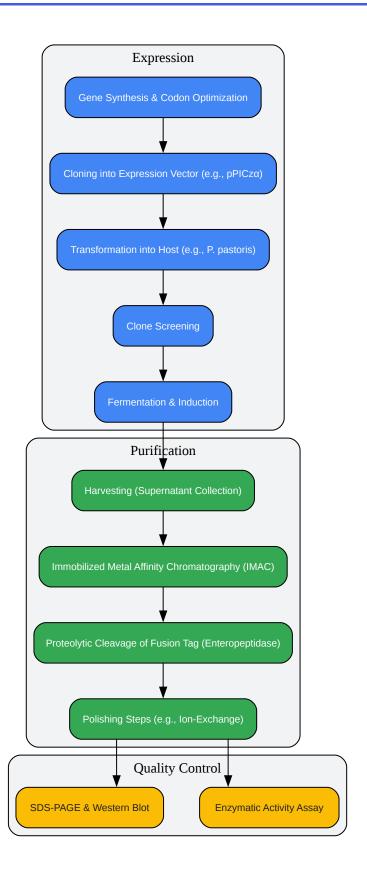
Protocol 3: Purification of Cathepsin G using Affinity Chromatography with Inhibitors

This method is suitable for purifying **Cathepsin G** from sources where it is not tagged, such as from neutrophil extracts or from recombinant systems without an affinity tag.

- 1. Preparation of Affinity Resin:
- Couple a specific Cathepsin G inhibitor, such as squash trypsin inhibitor (CMTI I) or bovine pancreatic trypsin inhibitor (BPTI), to a solid support like Sepharose 4B.[12]
- 2. Chromatography:
- Equilibrate the affinity column with a suitable buffer (e.g., 0.2 M Tris/HCl, pH 8.0).
- Load the protein sample onto the column. Cathepsin G will bind specifically to the immobilized inhibitor.
- Wash the column extensively to remove non-specifically bound proteins.
- Elute the bound **Cathepsin G** by changing the pH or by using a competitive inhibitor in the elution buffer.[12]

Visualizations Experimental Workflow



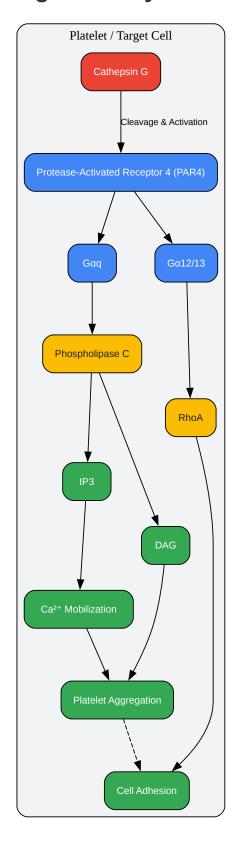


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Caption: Workflow for recombinant **Cathepsin G** expression and purification.



Cathepsin G Signaling Pathway



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Caption: Cathepsin G activation of PAR4 signaling in platelets.

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